(1R,2S)-2-氟-N-[(1R)-1-苯乙基]环丙烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1R,2S)-2-(2-fluorophenyl)-N-[(1R)-1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]cyclopropane-1-carboxamide” contains a total of 59 bonds; 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester was achieved using a newly isolated Sphingomonas aquatilis . Another method involves the alkylation/cyclization of a newly designed axially chiral Ni (II) complex of glycine Schiff base .
Molecular Structure Analysis
The molecule contains a total of 59 bonds, including 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
The stereoselectivity of reductive amination of ®-1-hydroxy-1-phenylpropan-2-one by methylamine was studied. From the four isomers possible, only two are produced by this reaction. These are marked as (−)-(1R,2S)-ephedrine (desired product) and (+)-(1S,2R)-ephedrine .
科学研究应用
代谢型谷氨酸受体拮抗作用
该化合物(1R,2S)-2-氟-N-[(1R)-1-苯乙基]环丙烷-1-甲酰胺已被研究其作为代谢型谷氨酸受体(mGluR)拮抗剂的潜在作用。在啮齿动物中的研究表明,选择性的mGluR1变构拮抗剂可以导致类抗精神病效应,而不会损害运动功能,这表明在治疗精神分裂症等精神障碍方面可能有潜在应用。这得到了FTIDC的观察支持,FTIDC是一种有效且选择性的mGluR1变构拮抗剂,在某些模型中减少了应激诱导的行为,并具有镇痛作用,表明后突触mGluR1参与了应激相关反应和疼痛调节(Satow et al., 2008)。
神经影像学的放射示踪剂开发
对生物胺中氟取代的研究导致了氟-18标记的β-氟苯基烷胺的开发,这些化合物有望作为体内成像的放射示踪剂。已经实现了模型化合物如(1R,2S)-1-[18F]氟-1-去氧麻黄碱([18F]FDE)的立体特异性合成,展示了良好的稳定性和在动物模型中显著的大脑摄取。这表明了对生物重要的苯乙醇胺和儿茶酚胺进行手性放射标记的策略,这可以在PET成像中应用于研究各种神经和精神疾病(Van Dort et al., 1995)。
促食素受体在暴饮暴食中的机制
已经探讨了促食素受体在强迫性食物摄入中的作用,研究结果表明,在OX1R的选择性拮抗可能代表一种新的暴饮暴食和可能其他具有强迫性成分的进食障碍的药理治疗。选择性OX1R拮抗剂GSK1059865已在大鼠暴饮暴食模型中进行评估,结果显示它可以选择性地减少对高度可口食物的暴饮暴食,而不影响标准食物颗粒的摄入。这表明OX1R机制在暴饮暴食中起着重要作用,为治疗干预开辟了新途径(Piccoli et al., 2012)。
作用机制
Target of Action
It is known to be an intermediate in the synthesis of ticagrelor , a platelet aggregation inhibitor .
Mode of Action
As an intermediate in the synthesis of Ticagrelor, it contributes to the overall mechanism of action of Ticagrelor, which inhibits platelet aggregation .
Biochemical Pathways
As an intermediate in the synthesis of ticagrelor, it contributes to the overall effect of ticagrelor on the biochemical pathways involved in platelet aggregation .
Pharmacokinetics
As an intermediate in the synthesis of Ticagrelor, it contributes to the overall pharmacokinetic properties of Ticagrelor .
Result of Action
As an intermediate in the synthesis of Ticagrelor, it contributes to the overall effects of Ticagrelor, which include the inhibition of platelet aggregation .
Action Environment
As an intermediate in the synthesis of ticagrelor, it contributes to the overall response of ticagrelor to environmental factors .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzyl cyanide", "Benzyl bromide", "Sodium hydride", "Cyclopropane carboxylic acid", "Fluorine gas", "N,N-Dimethylformamide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Benzyl cyanide is reacted with sodium hydride in the presence of N,N-Dimethylformamide to form (1R)-1-phenylethyl cyanide.", "Step 2: (1R)-1-phenylethyl cyanide is reacted with cyclopropane carboxylic acid in the presence of sodium hydride to form (1R)-2-cyanocyclopropanecarboxylic acid.", "Step 3: (1R)-2-cyanocyclopropanecarboxylic acid is reacted with benzyl bromide in the presence of sodium hydride to form (1R)-2-benzylcyclopropanecarboxylic acid.", "Step 4: (1R)-2-benzylcyclopropanecarboxylic acid is reacted with fluorine gas in the presence of diethyl ether to form (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxylic acid.", "Step 5: (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxylic acid is reacted with methanol and hydrochloric acid to form (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide.", "Step 6: The product is purified by recrystallization from a mixture of water and methanol, followed by washing with sodium bicarbonate and drying over sodium chloride." ] } | |
CAS 编号 |
167073-06-5 |
分子式 |
C12H14FNO |
分子量 |
207.24 g/mol |
IUPAC 名称 |
(1R,2S)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11+/m1/s1 |
InChI 键 |
XWUIVRLWEGBPDB-MIMYLULJSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@@H]2F |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。